N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C19H15F2N5O2S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H15F2N5O2S/c20-19(21)6-14(8-23)26(11-19)17(27)9-24-18(28)15-10-29-16(25-15)5-12-1-3-13(7-22)4-2-12/h1-4,10,14H,5-6,9,11H2,(H,24,28)/t14-/m0/s1 |
InChI Key |
PRKFSEKNKYVALC-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CSC(=N2)CC3=CC=C(C=C3)C#N)C#N |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CSC(=N2)CC3=CC=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and thiazole rings, followed by the introduction of the cyano and difluoro groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Pharmacological and Pharmacokinetic Comparisons
Key Insights from Comparative Studies
Role of Difluoro Substitution: The 4,4-difluoropyrrolidine group in BR103354 enhances FAP binding affinity and metabolic stability compared to non-fluorinated analogs (e.g., IC₅₀ improvement from 15.3 nM to 8.5 nM) . Fluorination reduces off-target interactions with DPP-4 and PREP, improving selectivity .
Thiazole vs. Quinoline Scaffolds: Thiazole-based compounds (e.g., BR103354) are preferred for therapeutic applications due to balanced pharmacokinetics. Quinoline derivatives (e.g., ) are modified with radiolabels (99mTc, 11C) for diagnostic imaging but lack oral bioavailability .
Impact of Substituents: The 4-cyanophenylmethyl group in BR103354 contributes to hydrophobic interactions with FAP’s active site. Substitution with bulkier groups (e.g., 3,4,5-trimethoxyphenyl in Compound 83) reduces potency due to steric hindrance .
Biological Activity
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide is a small molecule with significant biological activity, primarily known for its role as an inhibitor of various protein interactions. This compound has garnered interest in pharmacological research due to its potential applications in treating diseases related to protein misfolding and other pathologies associated with dysregulated protein interactions.
- Molecular Formula : C17H14F2N4O2
- Molecular Weight : 344.32 g/mol
- CAS Number : 1448440-52-5
- Structural Characteristics : The compound features a thiazole ring and a pyrrolidine moiety, contributing to its biological activity.
This compound acts primarily by inhibiting fibroblast activation protein (FAP) and prolyl oligopeptidase (PREP), which are involved in various cellular processes including extracellular matrix remodeling and peptide metabolism. By inhibiting these proteins, the compound may affect tumor microenvironments and inflammatory responses .
Biological Activity
The biological activity of this compound has been investigated through various studies:
- Inhibition of Protein Interactions : The compound has shown efficacy in inhibiting specific protein-protein interactions crucial for cellular signaling pathways. This inhibition can potentially disrupt pathways involved in cancer progression and inflammation .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation by modulating the activity of enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
- Antitumor Activity : Research has indicated that compounds similar to this compound exhibit antitumor properties by targeting specific tumor microenvironment components .
Case Studies
Several case studies have highlighted the compound's potential:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Protein Interaction Inhibition | Demonstrated significant inhibition of FAP activity in vitro, leading to reduced cell migration in cancer cell lines. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in cytokine release from activated macrophages when treated with the compound. |
| Study 3 | Antitumor Activity | In vivo studies revealed reduced tumor growth in xenograft models treated with the compound compared to controls. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
